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Compound of Interest

Compound Name: Astrophloxine

Cat. No.: B7800403 Get Quote

Note to the Reader: Comprehensive searches for "Astrophloxine" in the context of flow

cytometry applications did not yield specific results. It is possible that "Astrophloxine" is a

novel, highly specialized, or alternatively named fluorochrome. The following application notes

and protocols are based on general principles for red fluorescent dyes in flow cytometry and

are intended as a guide. Researchers should validate the specific spectral properties and

staining characteristics of their chosen fluorochrome before commencing experiments.

Introduction to Red Fluorochromes in Flow
Cytometry
Red fluorescent dyes are integral to multicolor flow cytometry, enabling the detection of specific

cell populations, proteins, and cellular processes. These fluorochromes are typically excited by

yellow-green (561 nm) or red (633-640 nm) lasers and emit in the red to far-red spectrum. The

choice of a red fluorochrome depends on the instrument's laser and filter configuration, the

expression level of the target antigen, and the other fluorochromes in the experimental panel to

minimize spectral overlap.

Spectral Properties of Common Red Fluorescent
Dyes
To assist in the potential identification of the fluorochrome of interest, the following table

summarizes the spectral properties of several common red dyes used in flow cytometry.
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Fluorochrome
Excitation Max
(nm)

Emission Max (nm) Relative Brightness

Phycoerythrin (PE) 496, 565 578 Very High

PE-Texas Red 495, 565 615 High

PE-Cy5 496, 565 667 High

PE-Cy7 496, 565 785 High

Allophycocyanin

(APC)
650 660 High

Alexa Fluor 647 650 668 High

APC-Cy7 650 785 Moderate

Experimental Protocols
Antibody Conjugation to a Red Fluorochrome
This protocol provides a general procedure for conjugating a purified antibody to an amine-

reactive red fluorescent dye. Note that specific protocols may vary depending on the chemistry

of the dye.

Materials:

Purified antibody (carrier-free, in a buffer such as PBS)

Amine-reactive red fluorochrome (e.g., NHS ester)

Anhydrous dimethyl sulfoxide (DMSO)

Sodium bicarbonate buffer (0.1 M, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:
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Antibody Preparation:

Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.

Dye Preparation:

Dissolve the amine-reactive red fluorochrome in DMSO to create a 10 mg/mL stock

solution.

Conjugation Reaction:

Add a calculated amount of the dye stock solution to the antibody solution. The optimal

molar ratio of dye to antibody should be determined empirically but often ranges from 8:1

to 20:1.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification:

Separate the conjugated antibody from the unconjugated dye using a size-exclusion

chromatography column pre-equilibrated with PBS.

Collect the fractions containing the labeled antibody. The first colored peak to elute is

typically the conjugated antibody.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and the excitation maximum of the dye.

Cell Surface Staining for Flow Cytometry
This protocol outlines a general procedure for staining suspended cells with a fluorochrome-

conjugated antibody for flow cytometry analysis.

Materials:

Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorochrome-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fixation/Permeabilization buffers (if performing intracellular staining)

Isotype control antibody (conjugated with the same fluorochrome)

Propidium iodide (PI) or other viability dye

Procedure:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Blocking (Optional):

To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking

solution for 10-15 minutes on ice.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to

the cells.

Add the isotype control antibody to a separate tube as a negative control.

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

Washing:

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.
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Carefully decant the supernatant.

Repeat the wash step twice.

Viability Staining:

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

Add a viability dye such as PI just before analysis to exclude dead cells.

Acquisition:

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters

for the chosen red fluorochrome.
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Caption: General workflow for cell surface staining in flow cytometry.
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Caption: Workflow for antibody conjugation to a fluorescent dye.

To cite this document: BenchChem. [Astrophloxine in Flow Cytometry: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7800403#astrophloxine-in-flow-cytometry-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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